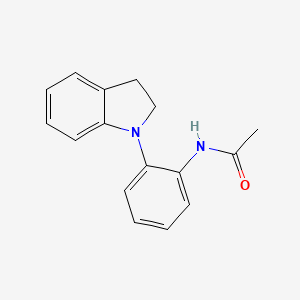

N-(2-(Indolin-1-yl)phenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

71971-51-2 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C16H16N2O/c1-12(19)17-14-7-3-5-9-16(14)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3,(H,17,19) |

InChI Key |

UZRZTGLFHQOVGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for N 2 Indolin 1 Yl Phenyl Acetamide Architectures

Retrosynthetic Analysis of the N-(2-(Indolin-1-yl)phenyl)acetamide Core

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for potential synthetic strategies. The primary disconnection points are the amide bond and the aryl-nitrogen bond of the indoline (B122111) ring.

Primary Disconnections:

Amide Bond Disconnection: This is the most straightforward disconnection, breaking the bond between the carbonyl carbon and the nitrogen of the acetamide (B32628) group. This leads to two precursor molecules: 2-(indolin-1-yl)aniline (B1314128) and an acetylating agent such as acetyl chloride or acetic anhydride.

Aryl-Nitrogen (C-N) Bond Disconnection: This involves breaking the bond between the phenyl ring and the nitrogen of the indoline ring. This leads to two key fragments: an indoline molecule and a substituted phenyl ring, likely a 2-halo-N-phenylacetamide or a related derivative.

A more advanced retrosynthetic approach might involve the simultaneous or sequential construction of the indoline ring itself, offering multiple pathways to the target molecule.

Established Synthetic Routes to Indoline-Phenylacetamide Conjugates and Analogues

The synthesis of indoline-phenylacetamide structures and their analogues can be accomplished through several established and innovative chemical reactions. These methods provide the tools to construct the key bonds and ring systems identified in the retrosynthetic analysis.

Amide Bond Formation Strategies

The formation of the amide linkage is a fundamental step in the synthesis of this compound. This transformation is typically achieved by reacting an amine with a carboxylic acid derivative.

A common method involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct. semanticscholar.org Alternatively, carboxylic acids can be activated using a variety of coupling reagents to facilitate amide bond formation. researchgate.net A greener approach involves the direct reaction of a carboxylic acid with urea, catalyzed by boric acid, under solvent-free conditions. semanticscholar.org

Table 1: Common Reagents for Amide Bond Formation

| Activating Agent/Method | Reactants | Conditions | Key Features |

| Acyl Chlorides | Amine, Acyl Chloride | Base (e.g., pyridine, triethylamine) | High reactivity, often requires anhydrous conditions. semanticscholar.org |

| Coupling Reagents (e.g., DCC, EDC) | Amine, Carboxylic Acid | Solvent (e.g., DCM, DMF) | Mild conditions, good for sensitive substrates. researchgate.net |

| Boric Acid Catalysis | Carboxylic Acid, Urea | Solvent-free, heat | Green methodology, avoids hazardous reagents. semanticscholar.org |

Friedel-Crafts Reactions for Indole (B1671886) and Indoline Derivatization

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be applied to the alkylation and acylation of indole and indoline systems. nih.govmdpi.com These reactions typically employ a Lewis acid catalyst to generate a potent electrophile that then attacks the electron-rich aromatic ring. nih.gov

For instance, the alkylation of indoles at the C3 position is a common transformation. nih.gov While direct Friedel-Crafts reactions on the phenyl portion of the target molecule are conceivable, the nucleophilicity of the indoline nitrogen and the indole ring itself often directs the reaction to those sites. The development of catalytic asymmetric Friedel-Crafts reactions has further expanded the utility of this method for creating chiral indole derivatives. acs.org

Cyclization Reactions for Indoline Ring System Construction

The construction of the indoline ring is a critical aspect of the synthesis. Various cyclization strategies have been developed to form this five-membered nitrogen-containing heterocycle.

One classical approach is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an aryl hydrazone. youtube.com Modern variations of this reaction have been developed to improve yields and substrate scope. Other methods include the reductive cyclization of 2-nitrostyrenes and intramolecular C-H amination reactions. acs.orgrsc.org For example, copper(II) salts have been shown to catalyze the cyclization of 2-ethynylaniline (B1227618) derivatives to form the indole ring. acs.org

Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for constructing the aryl-nitrogen linkage in the target molecule. nih.govbeilstein-journals.org The Buchwald-Hartwig amination, in particular, is a widely used method for coupling aryl halides or triflates with amines. mit.edu

This methodology can be applied to couple an indoline with a substituted aryl halide. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. beilstein-journals.org Ligands such as BINAP and Xantphos have proven effective in these transformations. beilstein-journals.orgmit.edu This approach offers a convergent and flexible route to N-aryl indoles and their derivatives. mit.edu

Table 2: Key Components in Palladium-Catalyzed C-N Coupling

| Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active palladium catalyst. beilstein-journals.org |

| Ligand | BINAP, Xantphos, P(o-tolyl)₃ | Stabilizes the palladium center and facilitates the catalytic cycle. beilstein-journals.orgmit.edu |

| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Activates the amine and facilitates the reductive elimination step. beilstein-journals.org |

| Substrates | Aryl Halide/Triflate, Amine | The coupling partners for C-N bond formation. nih.gov |

Click Chemistry Approaches for Indole-Acetamide Hybrids

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for linking molecular fragments. organic-chemistry.orgnih.gov While not directly forming the core this compound structure, it provides a powerful method for creating more complex hybrids containing this motif.

For example, an alkyne-functionalized indole derivative could be "clicked" with an azide-bearing acetamide fragment, or vice versa, to rapidly generate diverse libraries of compounds. acs.org The high functional group tolerance and mild reaction conditions of click chemistry make it an attractive strategy for late-stage diversification of complex molecules. organic-chemistry.org More recent developments include photo-induced click reactions between acylsilanes and indoles. nih.gov

Synthetic Pathways Involving Isatin (B1672199) Intermediates

Isatin (1H-indole-2,3-dione) serves as a versatile and crucial intermediate in the synthesis of this compound and its analogs. Its inherent reactivity allows for the regioselective construction of the desired molecular framework.

A common and effective pathway commences with the N-alkylation of the isatin core. researchgate.net This is typically achieved by generating the isatin anion with a base, followed by reaction with a suitable alkylating agent. Specifically, for the synthesis of precursors to the title compound, isatin is subjected to N-carboxymethylation. researchgate.net This reaction involves treating isatin with an agent like ethyl bromoacetate (B1195939) in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylformamide (DMF). The use of a phase transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), can facilitate this step, leading to the formation of (2,3-dioxo-indolin-1-yl)acetic acid derivatives. researchgate.net

Following the successful N-alkylation, the subsequent step involves the reduction of the isatin dicarbonyl group to form the indoline ring. The final key step is the amidation of the carboxylic acid function with 2-aminoaniline (o-phenylenediamine) to forge the amide bond, yielding the target this compound structure. This multi-step process, starting from isatin, provides a reliable and regioselective route to the final product architecture. researchgate.netnih.gov

Advanced Synthetic Techniques and Methodological Innovations

To enhance the efficiency, selectivity, and environmental compatibility of synthesizing this compound, researchers have explored several advanced techniques. These methods often lead to shorter reaction times, higher yields, and simpler purification procedures compared to conventional approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. tandfonline.combiotage.com While conventional heating methods can be slow and energy-intensive, microwave-assisted synthesis offers rapid, uniform heating, often resulting in cleaner reactions and higher yields in a fraction of the time. rsc.org For the synthesis of N-aryl acetamides and related heterocyclic systems, this technique has proven to be highly effective. nih.govresearchgate.netacs.org In the context of isatin chemistry, microwave-promoted N-alkylation reactions have been shown to be superior to conventional heating methods, achieving excellent yields in significantly shorter reaction times. nih.govresearchgate.net The application of microwave energy can drastically reduce the time required for the C-N bond-forming steps, making it an attractive method for the efficient production of this compound scaffolds. rsc.org

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield (MW) | Reference |

| N-Alkylation of Isatin | 1.3 - 2 hours | 3 - 5 minutes | 76-96% | nih.govresearchgate.net |

| Amidation of Aryl Halides | Hours to days | 45 - 60 minutes | up to 85% | acs.org |

| Quinoline Synthesis | Not specified | 5 minutes | 91-98% | rsc.org |

Ultrasound-Assisted Synthesis

Similar to microwave technology, ultrasound-assisted synthesis utilizes acoustic cavitation to provide the energy for chemical reactions. This process of forming and collapsing microscopic bubbles generates localized high temperatures and pressures, which can dramatically enhance reaction rates and yields. thieme-connect.comnih.gov This technique, known as sonochemistry, is recognized as a green chemistry approach as it often allows for reactions to occur under milder conditions and in shorter timeframes. researchgate.netresearchgate.net

The synthesis of various indole and indoline derivatives has been successfully accelerated using ultrasound. nih.govresearchgate.net For instance, the synthesis of indolin-2-one derivatives has been improved by incorporating ultrasound, sometimes in combination with other green technologies like deep eutectic solvents (DES), leading to excellent yields (up to 95%) in just one hour. The use of ultrasound promotes the formation of fine emulsions and enhances mass transfer, which is particularly beneficial in heterogeneous or aqueous-based reaction systems. thieme-connect.com

Catalyst-Free and Transition-Metal Catalyzed Approaches

The development of both catalyst-free and highly efficient catalyzed reactions is a major focus in modern organic synthesis.

Transition-Metal Catalyzed Approaches: Transition-metal catalysis remains a cornerstone for the construction of C-N bonds, a key step in forming the indoline-phenyl linkage. acs.org

Copper (Cu) Catalysis: Copper-catalyzed reactions are widely used for C-N bond formation. For instance, copper-catalyzed amidation of aryl halides is a well-established method. acs.org

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forging the N-aryl bond between the indoline nitrogen and the phenyl ring.

Other Metals (Ni, Ir): Nickel and Iridium catalysts have also been employed for C-N coupling and C-H amination reactions, offering alternative pathways to these important scaffolds. acs.orgnih.gov

These catalytic systems offer high efficiency and functional group tolerance, enabling the synthesis of complex molecules under relatively mild conditions. thieme-connect.dethieme-connect.de

Regioselective Synthesis Strategies

Achieving the correct connectivity of atoms, or regioselectivity, is paramount in chemical synthesis. In the case of this compound, the primary challenge is to ensure the formation of the bond between the indoline nitrogen (N-1) and the C-1 position of the phenylenediamine ring.

Utilizing isatin as a starting material provides an excellent strategy for controlling regioselectivity. The N-alkylation of isatin occurs specifically at the amide nitrogen, locking in the first part of the desired framework. researchgate.netnih.gov Subsequent reduction and amidation steps build upon this pre-defined connectivity.

Alternative strategies involve transition-metal-catalyzed cross-coupling reactions where a pre-functionalized indoline (e.g., an N-H indoline) is coupled with a pre-functionalized aniline (B41778) derivative (e.g., 2-halo-N-acetyl-aniline). The choice of catalyst and ligands can precisely control the site of the C-N bond formation. acs.org Furthermore, advanced methods like organocatalyzed asymmetric N-alkylation of isatins can provide enantiomerically enriched products, which is crucial for medicinal chemistry applications. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov The synthesis of this compound and its precursors can be made more sustainable by adopting these principles.

Alternative Energy Sources: As discussed, the use of microwave irradiation and ultrasound are key green techniques that reduce energy consumption and reaction times. tandfonline.comthieme-connect.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents is a major goal. Water is the ideal green solvent, and its use in catalyst-free syntheses of related amides has been demonstrated. nih.gov Other green options include the use of deep eutectic solvents (DES) or performing reactions under solvent-free conditions. researchgate.netnih.gov

Catalysis: The use of catalysts, especially recyclable or non-toxic ones, is preferred over stoichiometric reagents. Efficient transition-metal or organocatalysts can be used in small amounts and often lead to cleaner reactions with less waste. rsc.org Developing catalyst-free systems represents an even greener alternative. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical and are being increasingly used for the synthesis of complex heterocyclic systems like indoles. researchgate.netrsc.org

By integrating these advanced techniques and green principles, the synthesis of this compound can be achieved more efficiently and sustainably. tandfonline.comnih.gov

Atom Economy and Reaction Efficiency Maximization

The concept of atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all materials used in a chemical process into the final product. In the context of synthesizing this compound, traditional multi-step syntheses often suffer from poor atom economy due to the generation of stoichiometric byproducts.

A plausible and efficient synthetic approach for the core N-arylindoline scaffold is through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations. These reactions, in their modern iterations, offer significant improvements in reaction efficiency and atom economy compared to classical methods.

For instance, a hypothetical Buchwald-Hartwig amination reaction between indoline and N-(2-halophenyl)acetamide would, in principle, only generate a salt as a byproduct. The choice of catalyst, ligand, base, and solvent system is crucial for maximizing the yield and, consequently, the atom economy.

Table 1: Comparison of Potential Catalytic Systems for N-Arylation

| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) | Atom Economy (%) |

| Pd(OAc)2 | XPhos | NaOtBu | Toluene | >90 | High |

| CuI | 1,10-Phenanthroline | K2CO3 | DMF | 70-85 | Moderate |

| Pd2(dba)3 | RuPhos | Cs2CO3 | Dioxane | >95 | High |

Note: Data presented is illustrative for analogous N-arylation reactions and serves as a projection for the synthesis of this compound.

To further enhance reaction efficiency, the development of catalyst systems that operate at lower temperatures and with lower catalyst loadings is a key area of research. The use of highly active phosphine (B1218219) ligands in palladium-catalyzed reactions has enabled the coupling of a wide range of aryl halides and amines with high efficiency, thereby maximizing the conversion of starting materials to the desired product.

Exploration of Green Solvents and Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that are flammable, toxic, and contribute to air pollution. The exploration of green solvents and alternative reaction media is therefore paramount for the sustainable synthesis of this compound.

For the proposed N-arylation routes, several greener solvent alternatives can be considered. Supercritical fluids, such as supercritical carbon dioxide (scCO2), offer an environmentally benign medium for certain catalytic reactions. Ionic liquids, with their low vapor pressure and high thermal stability, can also serve as recyclable reaction media. Water, being the most abundant and non-toxic solvent, is an ideal choice, and recent advances in micellar catalysis have enabled a variety of cross-coupling reactions to be performed in aqueous media.

Table 2: Evaluation of Green Solvents for N-Arylation Reactions

| Solvent | Green Chemistry Classification | Advantages | Challenges |

| Toluene | Problematic | Good for dissolving nonpolar reactants | Volatile, toxic |

| Dimethylformamide (DMF) | Problematic | High boiling point, good solvent for polar compounds | Toxic, high boiling point makes removal difficult |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower toxicity than THF | Can form peroxides |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, low peroxide formation, easily recyclable | Higher cost than some traditional solvents |

| Water | Recommended | Non-toxic, non-flammable, abundant | Poor solubility of many organic reactants |

| Supercritical CO2 | Recommended | Non-toxic, non-flammable, easily removed | Requires high pressure equipment |

The use of solvent-free reaction conditions, or mechanochemistry, where reactions are induced by mechanical force, represents another promising avenue for greening the synthesis of this compound. This approach can lead to significantly reduced waste and energy consumption.

Waste Minimization and Process Intensification

One key aspect of waste minimization is the use of catalytic rather than stoichiometric reagents. As discussed, catalytic C-N cross-coupling reactions are inherently less wasteful than classical methods that require stoichiometric amounts of copper or other promoters. The development of recyclable catalysts, for example, by immobilizing the catalyst on a solid support, can further reduce waste by allowing for easy separation and reuse of the catalyst.

Process intensification aims to develop smaller, more efficient, and safer production plants. The use of continuous flow reactors, as opposed to traditional batch reactors, can offer significant advantages. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste.

Table 3: Strategies for Waste Minimization and Process Intensification

| Strategy | Description | Potential Impact on this compound Synthesis |

| Catalyst Recycling | Immobilizing the catalyst on a solid support for easy separation and reuse. | Reduces heavy metal waste and catalyst cost. |

| Continuous Flow Synthesis | Performing the reaction in a continuous flow reactor. | Improved heat and mass transfer, higher yields, enhanced safety, and easier scale-up. |

| Telescoped Reactions | Combining multiple synthetic steps into a single, one-pot procedure without isolating intermediates. | Reduces solvent use, energy consumption, and waste generation. |

| In-situ Product Separation | Integrating reaction and separation steps to continuously remove the product from the reaction mixture. | Can drive equilibrium-limited reactions to completion and simplify purification. |

By integrating these principles of atom economy, green solvents, and process intensification, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible, aligning with the core tenets of modern sustainable chemistry.

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial arrangement of atoms within a molecule can be elucidated.

High-Resolution 1H and 13C NMR Spectroscopic Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational information for the structural confirmation of N-(2-(Indolin-1-yl)phenyl)acetamide.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons would resonate in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the indoline (B122111) and acetyl groups would appear in the upfield region. The integration of the signals would correspond to the number of protons of each type, and the multiplicity (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, providing key connectivity information.

The ¹³C NMR spectrum would display a signal for each unique carbon atom. The chemical shifts would differentiate between sp²-hybridized carbons of the aromatic rings and the carbonyl group, and the sp³-hybridized carbons of the indoline moiety and the methyl group. As no experimental data is available, a representative data table cannot be constructed.

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., HSQC, HMBC, COSY, NOESY)

To definitively assign the ¹H and ¹³C NMR signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, identifying which protons are adjacent to one another in the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish direct one-bond correlations between protons and the carbon atoms to which they are attached.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule, such as the connectivity between the indoline and phenyl rings and the acetamide (B32628) group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the phenyl and indoline rings.

Dynamic NMR Spectroscopy for Conformational Exchange Processes

The this compound molecule may exhibit conformational flexibility, such as restricted rotation around the C-N bonds. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, could be used to study these processes. Changes in the NMR line shapes as a function of temperature can provide quantitative information about the energy barriers associated with these conformational changes. However, no such studies have been reported for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

N-H stretch: A sharp absorption band around 3300 cm⁻¹ would be indicative of the N-H group of the amide.

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ would correspond to the carbonyl group of the acetamide.

C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C-N stretches: These would be expected in the 1200-1350 cm⁻¹ region.

Aromatic C=C stretches: These typically appear as a series of bands in the 1450-1600 cm⁻¹ range.

Without experimental data, a specific data table cannot be generated.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which is sensitive to the polarizability of molecular bonds, would provide complementary information to the FT-IR spectrum. Vibrations of non-polar bonds, such as the C=C bonds of the aromatic rings, often produce strong signals in the Raman spectrum. The combination of both FT-IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS, ESI-MS)

No specific studies detailing the mass spectrometry analysis of this compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) were found. Consequently, information regarding its molecular weight confirmation and the characteristic fragmentation pathways that would be crucial for its identification and structural elucidation in complex mixtures is not available.

X-ray Crystallography for Definitive Solid-State Structure Determination

Similarly, a search of crystallographic databases yielded no results for the single crystal or powder X-ray diffraction analysis of this compound.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Torsion Angles

Without single crystal X-ray diffraction data, a definitive determination of the compound's solid-state molecular geometry, including bond lengths, bond angles, and critical torsion angles that define its three-dimensional conformation, cannot be provided.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The absence of crystallographic data also precludes any analysis of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern how the molecules pack together in a crystal lattice. Understanding these interactions is fundamental to comprehending the compound's solid-state properties.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

Furthermore, no powder X-ray diffraction (PXRD) patterns for this compound are available. This type of data is essential for the characterization of its crystalline phases and for the investigation of potential polymorphism, which has significant implications for the physical and chemical properties of a compound.

Scientific Data Unavailable for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or in silico molecular modeling studies were found for the chemical compound this compound.

Efforts to locate research pertaining to the quantum chemical calculations, including Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) analysis, reactivity descriptors, ab initio or semi-empirical methods, and Natural Bond Orbital (NBO) analysis for this particular molecule have been unsuccessful.

Consequently, the detailed article focusing on the computational profile of this compound, as requested, cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Broader searches for related indolyl acetamide and N-phenylacetamide derivatives yielded information on other compounds, but no studies were identified that specifically investigate this compound.

Further research and publication in the field of computational chemistry would be required to provide the data necessary to fulfill this request.

Computational Chemistry and in Silico Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MESP) Mapping for Electrostatic Interactions

No MESP studies have been performed on N-(2-(Indolin-1-yl)phenyl)acetamide. Such an analysis would be invaluable for identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule might interact with biological targets or other molecules, as the electrostatic potential governs non-covalent interactions like hydrogen bonding and van der Waals forces. chemrxiv.org

Molecular Mechanics and Molecular Dynamics (MD) Simulations for Conformational Analysis

Detailed conformational analysis of this compound through molecular mechanics and dynamics simulations is not available in the current body of scientific literature.

Exploration of Conformational Space and Stable Conformations

Without dedicated studies, the stable, low-energy conformations of this compound are unknown. Identifying these predominant shapes is a fundamental step in understanding its biological activity, as the three-dimensional structure of a molecule dictates its ability to bind to specific receptors or enzymes.

Investigation of Intermolecular Interactions and Solvent Effects (e.g., PCM)

The influence of solvents on the structure and properties of this compound has not been investigated. The Polarizable Continuum Model (PCM) and other similar methods are essential for simulating how a molecule behaves in a realistic biological environment, which is typically aqueous.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov There are no published molecular docking studies for this compound against any specific biological target. Such studies are critical in the early stages of drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While docking studies exist for structurally related indole-acetamide derivatives, these findings cannot be directly extrapolated to this compound due to the unique structural features of each compound. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov No QSAR or cheminformatics studies have been developed for this compound. The development of such models would require a dataset of structurally similar compounds with measured biological activities, which is currently not available. QSAR studies on other series of N-phenylacetamide derivatives have demonstrated the utility of this approach in identifying key molecular descriptors that influence biological activity. nih.govsemanticscholar.orgresearchgate.netresearchgate.netnih.gov

Development of Predictive Models based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in predicting the biological activity of compounds based on their molecular structures. For analogs of this compound, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors of the influenza A virus. semanticscholar.orgresearchgate.net These models are built by establishing a mathematical relationship between the structural properties (descriptors) of the compounds and their observed biological activities.

In one such study, Genetic Function Approximation (GFA) combined with Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) was employed to create 2D-QSAR models. The resulting models demonstrated strong predictive capabilities, with high correlation coefficients (r² train > 0.88) and cross-validation coefficients (q² > 0.78), indicating their robustness and reliability for predicting the anti-influenza activity of new compounds in this series. semanticscholar.orgresearchgate.net

Calculation of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity Descriptors)

The Topological Polar Surface Area (TPSA) is another critical descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. For N-[3-(1H-indol-2-yl)phenyl]acetamide, the TPSA is calculated to be 44.9 Ų. nih.gov Other important descriptors include the number of hydrogen bond donors and acceptors, and the rotatable bond count, which for the same compound are 2, 1, and 2, respectively. nih.gov These descriptors are vital in assessing the "drug-likeness" of a compound.

A summary of computed properties for a related indole (B1671886) acetamide (B32628) is presented below:

| Property | Value |

| Molecular Weight | 250.29 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 250.110613074 Da |

| Topological Polar Surface Area | 44.9 Ų |

| Data for N-[3-(1H-indol-2-yl)phenyl]acetamide nih.gov |

Statistical Validation and Interpretation of QSAR Models

The validity and predictive power of a QSAR model are assessed through rigorous statistical validation. For the 2D-QSAR models developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, the high values of the training set correlation coefficient (r² train) and the internal validation parameter (q²) confirm the models' reliability. semanticscholar.orgresearchgate.net Furthermore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have yielded models with good predictive ability for anti-influenza activity. semanticscholar.orgresearchgate.net

The interpretation of these models provides valuable insights into the structural features that govern biological activity. For instance, the descriptors included in the QSAR models can highlight the importance of specific electronic, steric, or hydrophobic properties in ligand-receptor interactions. This information is crucial for the rational design of more potent analogs.

Crystal Structure Prediction (CSP) and Polymorphism Studies (Computational Approaches)

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. Computational methods are increasingly used to predict and understand the polymorphic landscape of a given compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Detailed Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For a related compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, a detailed Hirshfeld surface analysis was performed. africaresearchconnects.comnih.goviucr.orgresearchgate.net The analysis revealed the regions of the molecule most active in intermolecular interactions. africaresearchconnects.comnih.goviucr.org The dnorm surface, which maps normalized contact distances, highlights close intermolecular contacts. In this particular crystal structure, the analysis confirmed the significance of O-H⋯O and C-H⋯O hydrogen bonds in forming double layers of molecules. nih.goviucr.org

Fingerprint plots derived from the Hirshfeld surface provide a 2D representation of all intermolecular contacts. For the aforementioned analog, the fingerprint plot showed that H⋯H interactions accounted for the largest percentage of contacts (55.2%), followed by O⋯H/H⋯O (24.1%) and C⋯H/H⋯C (17.8%) interactions. nih.gov These plots offer a detailed quantitative breakdown of the types of interactions that stabilize the crystal lattice.

Similarly, for other indole derivatives, Hirshfeld surface analysis has been instrumental in characterizing C-H⋯O and C-H⋯π interactions, which govern the crystal packing. nih.gov The dominance of contacts involving hydrogen atoms is a common feature observed in these analyses. nih.gov

Theoretical Studies on Reaction Mechanisms and Kinetic Profiles

Elucidation of Proposed Reaction Pathways for the Formation of N-(2-(Indolin-1-yl)phenyl)acetamide

Currently, there are no published studies that propose or computationally model the reaction pathways for the synthesis of this compound. Plausible routes could include a nucleophilic aromatic substitution (SNAAr) reaction, a Buchwald-Hartwig amination, or an Ullmann condensation. Each of these pathways would involve distinct intermediates and transition states.

A theoretical investigation would typically commence with the identification of potential starting materials, such as 2-chloro-N-phenylacetamide and indoline (B122111), or a suitably functionalized indoline and aniline (B41778). The subsequent steps would involve mapping the potential energy surface for the reaction, identifying all stationary points including reactants, intermediates, transition states, and products.

Computational Investigation of Transition States and Energy Barriers

The heart of a theoretical study on a reaction mechanism lies in the computational investigation of its transition states and the associated energy barriers. Transition state theory posits that the rate of a reaction is dependent on the concentration of the transition state species and the frequency with which it converts to the product. wikipedia.org

For the formation of this compound, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of the transition states for each proposed elementary step. Subsequent frequency calculations would confirm the nature of these stationary points, with a single imaginary frequency corresponding to the reaction coordinate. The calculated energy difference between the reactants and each transition state would provide the activation energy barrier for that step, a critical parameter in determining the reaction kinetics.

Rationalization of Stereochemical Outcomes and Regioselectivity

The structure of this compound does not possess any chiral centers, thus stereochemical considerations are not a primary focus. However, the issue of regioselectivity is pertinent, particularly in reactions involving substituted aromatic rings. For instance, if a substituted indoline or aniline derivative were used, the reaction could potentially yield different constitutional isomers.

Computational studies can be instrumental in predicting and rationalizing the observed regioselectivity. By comparing the activation energies for the formation of different regioisomers, the most likely product can be identified. This analysis often involves examining the electronic properties of the reactants, such as atomic charges and frontier molecular orbital distributions, to understand the directing effects of various substituents. growingscience.com

Advanced Applications and Prospective Research Directions Beyond Biological Activity Focus

Exploration of N-(2-(Indolin-1-yl)phenyl)acetamide Scaffolds in Materials Science

The fusion of the electron-rich indoline (B122111) core and the versatile N-phenylacetamide group in this compound suggests its potential utility in the development of novel organic materials. Indole (B1671886) and its derivatives are recognized for their significant impact on the absorption and emission properties of molecules, making them valuable components in the construction of organic photoactuators, such as molecular photoswitches and motors. goettingen-research-online.dechim.it These molecules can convert light energy into molecular motion, a fundamental process for developing advanced materials.

Furthermore, indole-based structures are gaining attention in the field of organic electronics. Their π-conjugated systems and electron-donating characteristics are desirable for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.net The N-phenylacetamide component can be functionalized to tune the electronic properties and influence the self-assembly of molecules, which is crucial for creating well-ordered thin films for electronic devices. The potential for this compound derivatives in this area is significant, with opportunities to create new organic semiconductors and photoactive materials.

| Material Application | Relevant Structural Moiety | Potential Function of this compound Derivative |

| Organic Photoactuators | Indole/Indoline | Core structure for light-induced molecular motion |

| Dye-Sensitized Solar Cells | Indole/Indoline | Electron donor and π-conjugated linker |

| Organic Light-Emitting Diodes | Indole/Indoline, N-Phenylacetamide | Luminophore with tunable emission properties |

| Organic Semiconductors | Indoline, N-Phenylacetamide | Charge transport material with modifiable electronic properties |

This compound as a Ligand in Catalysis

The nitrogen atoms within the indoline and acetamide (B32628) groups of this compound make it a promising candidate as a ligand in transition metal catalysis. The development of novel ligands is crucial for advancing catalytic reactions, particularly in cross-coupling processes that form carbon-carbon and carbon-heteroatom bonds. google.comyoutube.com

Indole derivatives have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. The electronic properties of the indoline ring in this compound could be modulated through substitution to fine-tune the catalytic activity and selectivity of a metal center. The acetamide group can also participate in metal coordination, potentially creating a bidentate or pincer-type ligand, which often leads to enhanced catalytic performance. The exploration of this compound and its derivatives as ligands could lead to the discovery of new and efficient catalysts for a variety of organic transformations. For instance, palladium complexes of such ligands could be investigated for their efficacy in well-established reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

| Catalytic Reaction | Metal | Potential Role of this compound |

| Suzuki-Miyaura Coupling | Palladium | Ligand to stabilize and activate the palladium catalyst |

| Heck Reaction | Palladium | Ligand to control regioselectivity and efficiency |

| Buchwald-Hartwig Amination | Palladium, Nickel | Ligand for C-N bond formation |

| C-H Activation | Palladium, Rhodium, Iridium | Directing group or ligand for functionalization of unreactive bonds |

Development of Advanced Chemical Sensing Platforms

The inherent fluorescence and electrochemical properties of the indole nucleus make it an excellent platform for the development of chemical sensors. nih.govnih.govmdpi.comspectroscopyonline.com Indole-based chemosensors have been designed to detect a variety of analytes, including metal ions and anions, with high selectivity and sensitivity. nih.govnih.govmdpi.comspectroscopyonline.com The this compound scaffold provides a versatile framework for creating new sensors.

The indoline nitrogen and the amide functionality can act as binding sites for specific analytes. Upon binding, a change in the electronic structure of the molecule can lead to a detectable signal, such as a change in fluorescence intensity or color (colorimetric sensing). For example, derivatives of this compound could be synthesized with specific receptors to target environmentally or biologically important species. The N-phenylacetamide portion of the molecule can be modified to enhance solubility in different media and to fine-tune the signaling mechanism. The development of such sensors could have significant impacts on environmental monitoring, medical diagnostics, and industrial process control.

| Analyte | Sensing Mechanism | Potential Signal Output |

| Metal Ions (e.g., Hg²⁺, Zn²⁺) | Chelation with nitrogen and oxygen atoms | Fluorescence quenching or enhancement |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with amide N-H | Color change or fluorescence modulation |

| Small Organic Molecules | Host-guest interactions | Electrochemical signal change |

Innovations in Green and Sustainable Chemistry through this compound Derivatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. nih.gov The synthesis and application of this compound and its derivatives can be approached from a green chemistry perspective.

The development of atom-economical synthetic routes to this compound is a key area of research. primescholars.comrsc.orgorganic-chemistry.org This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.gov Multicomponent reactions, which allow the synthesis of complex molecules in a single step from three or more starting materials, are a powerful tool in this regard. rsc.org Researchers are exploring greener methods for the synthesis of indole derivatives using techniques such as microwave irradiation, ultrasound, and the use of environmentally benign solvents like water. researchgate.netingentaconnect.comtandfonline.com

Furthermore, flow chemistry techniques offer a more sustainable and efficient alternative to traditional batch processes for the synthesis of indoline derivatives, allowing for reduced reaction times and the use of smaller quantities of hazardous reagents. epa.gov By focusing on these green and sustainable approaches, the production of this compound and its derivatives can be made more environmentally friendly, aligning with the broader goals of sustainable development in the chemical industry.

| Green Chemistry Principle | Application to this compound |

| Atom Economy | Development of multicomponent reactions for synthesis. primescholars.comrsc.org |

| Use of Safer Solvents | Synthesis in water or other green solvents. researchgate.netingentaconnect.com |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted synthesis. researchgate.nettandfonline.com |

| Catalysis | Use of reusable catalysts for synthesis and applications. |

| Process Intensification | Application of flow chemistry for continuous and efficient production. epa.gov |

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-(Indolin-1-yl)phenyl)acetamide, and how are they experimentally confirmed?

- Answer: The compound features an indoline moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring) and a phenylacetamide group. Key confirmation methods include:

- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds in indoline at ~1.35–1.40 Å) and dihedral angles .

- NMR spectroscopy : Identifies proton environments (e.g., indoline NH at δ 8.5–9.0 ppm; acetamide carbonyl at δ 170–175 ppm in NMR) .

- Mass spectrometry : Validates molecular weight (e.g., exact mass via high-resolution MS) .

Q. What standard protocols are used for synthesizing this compound?

- Answer: A typical multi-step synthesis involves:

Indoline functionalization : Reacting indoline with 2-aminophenyl precursors under Buchwald-Hartwig coupling conditions (Pd catalysis, 80–100°C) .

Acetamide formation : Acetylation of the intermediate amine using acetic anhydride or acetyl chloride in dichloromethane (room temperature, 2–4 hours) .

- Critical parameters : Solvent purity (<5% HO), stoichiometric control (1:1.2 amine:acetylating agent), and inert atmosphere (N/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

- Answer: Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency in Pd-catalyzed steps but may require post-reaction purification to remove residues .

- Temperature control : Lower temperatures (0–5°C) during acetylation reduce side reactions (e.g., over-acetylation) .

- Catalyst screening : Alternative ligands (e.g., XPhos vs. SPhos) improve coupling yields by 10–15% in indoline functionalization .

- Yield data : Initial yields of 60–70% can be increased to 85–90% with optimized conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

- Answer: Contradictions often arise from assay variability or target promiscuity. Mitigation approaches:

- Dose-response profiling : Establish EC values across multiple cell lines (e.g., IC ranges: 5–20 µM in cancer vs. 50–100 µM in inflammation models) .

- Target validation : Use CRISPR/Cas9 knockouts to confirm specificity (e.g., COX-2 inhibition for anti-inflammatory activity vs. topoisomerase II inhibition for anticancer effects) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC values) to identify outliers .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with protein active sites (e.g., indoline stacking with hydrophobic pockets; acetamide forming H-bonds) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance binding affinity by 1.5–2.0 log units) .

Methodological Considerations for Data Reproducibility

Key Research Gaps Identified

Mechanistic ambiguity : Limited data on off-target effects (e.g., kinase inhibition panels).

Scalability : Lab-scale syntheses (<1 g) lack process optimization for gram-scale production.

In vivo validation : Most studies are in vitro; animal models are needed for pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.